![molecular formula C44H70O14 B3029394 6''-O-Acetylsaikosaponin D CAS No. 64340-45-0](/img/structure/B3029394.png)
6''-O-Acetylsaikosaponin D
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Overview
Description
6’'-O-Acetylsaikosaponin D is a natural product found in Bupleurum chinense, Bupleurum rockii, and other organisms . It is a triterpenoid saponin compound. The molecular formula is C44H70O14 and the molecular weight is 823.0 g/mol .
Molecular Structure Analysis
The IUPAC name of 6’'-O-Acetylsaikosaponin D is quite complex, indicating a large and intricate molecular structure . Unfortunately, the 3D structure generation is disallowed due to the large number of atoms .Chemical Reactions Analysis
In the ESI – mode, acetylated saikosaponins such as 6’‘-O-acetyl-SSb 3, 2’‘-O-acetyl-SSa, 6’‘-O-acetyl-SSa, and 6’'-O-acetyl-SSd generally produced [M–42–H] − and [M–60–H] − fragment ions, corresponding to the loss of one acetyl (CH2CO) group and the loss of one CH3COOH group, respectively .Scientific Research Applications
Osteoclast-Inhibiting Activity
A study by Yu et al. (2013) investigated saikosaponin derivatives, including 6"-O-acetylsaikosaponin, isolated from Bupleurum chinense. These compounds exhibited significant osteoclast-inhibiting activity, suggesting potential applications in treating bone-related disorders such as osteoporosis (Yu et al., 2013).
Analytical Method Development
Huang et al. (2009) established a rapid resolution liquid chromatography method for the determination of saikosaponins, including 6''-O-acetylsaikosaponin D. This method is significant for the quality control and analysis of herbal medicines containing saikosaponins (Huang et al., 2009).
Anti-Inflammatory Activity
Lu et al. (2012) investigated the anti-inflammatory activity of saikosaponins a and d in lipopolysaccharide-induced RAW264.7 cells. While the study focused on saikosaponins a and d, it provides a basis for exploring the anti-inflammatory potential of other saikosaponins, including 6'-O-Acetylsaikosaponin D (Lu et al., 2012).
Nephrotoxicity Reduction
Ma et al. (2015) studied the effects of saikosaponin-D on cisplatin-induced nephrotoxicity. The findings highlight the potential of saikosaponins, including 6'-O-Acetylsaikosaponin D, in reducing drug-induced kidney damage (Ma et al., 2015).
Chemotherapy Sensitization
Wang et al. (2010) found that saikosaponin-a and -d sensitize cancer cells to cisplatin-induced cytotoxicity, indicating a potential role for saikosaponins, including 6'-O-Acetylsaikosaponin D, in enhancing the efficacy of chemotherapy (Wang et al., 2010).
Hepatic Fibrosis Inhibition
Dang et al. (2007) examined the effect of saikosaponin-d on hepatic fibrosis, suggesting that saikosaponins, including 6'-O-Acetylsaikosaponin D, may have therapeutic applications in liver diseases (Dang et al., 2007).
Cytotoxic Effects on Cancer Cells
Li et al. (2012) explored the cytotoxic effects of various saikosaponins, including 6"-O-acetylsaikosaponin D, on different cancer cell lines, highlighting their potential in cancer therapy (Li et al., 2012).
Mechanism of Action
Target of Action
6’'-O-Acetylsaikosaponin D is a triterpenoid saponin, a class of compounds known for their diverse biological activitiesResearch suggests that similar compounds may interact with proteins such as the apoptosis regulator bcl-2 (bcl-2), c-x-c chemokine receptor type 4 (cxcr4), probable atp-dependent rna helicase ddx5 (ddx5), protein kinase c alpha (prkca), and proto-oncogene tyrosine-protein kinase src (src) .
Mode of Action
For instance, it may influence the activity of the aforementioned proteins, potentially affecting cell signaling, apoptosis, and other cellular functions .
Biochemical Pathways
Network pharmacology and bioinformatics analysis suggest that the action of similar compounds against diseases like breast cancer is achieved by the regulation of several biological signaling pathways, such as pathways in cancer, pi3k-akt signaling pathway, egfr tyrosine kinase inhibitor resistance, micrornas in cancer, etc .
Pharmacokinetics
It is known that similar compounds, such as saikosaponins, are absorbed rapidly in rats after oral administration .
Result of Action
Similar compounds have been shown to exhibit significant cytotoxicity toward several cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6’'-O-Acetylsaikosaponin D. Factors such as local geoclimate, seasonal changes, external conditions such as light, temperature, humidity, and soil fertility, as well as cultivation techniques, can affect both the quantitative amount and qualitative composition of saponins .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-YBZZVAQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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